molecular formula C10H21ClN2O B1435844 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one hydrochloride CAS No. 1955507-38-6

1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one hydrochloride

Cat. No.: B1435844
CAS No.: 1955507-38-6
M. Wt: 220.74 g/mol
InChI Key: DUCZTQGWFCMLLN-UHFFFAOYSA-N
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Description

1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one hydrochloride is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered nitrogen-containing heterocycles that have significant applications in medicinal chemistry due to their diverse biological properties. This compound is of interest in various fields, including pharmaceuticals, due to its potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the intramolecular asymmetric reductive amination of aminoketones using imine reductases . This method allows for the efficient production of chiral diazepanes with high enantiomeric excess.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as imine reductases, can be scaled up for industrial applications, providing an environmentally friendly and cost-effective approach .

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The diazepane ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted diazepanes with various functional groups.

Scientific Research Applications

1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one hydrochloride involves its interaction with specific molecular targets. For example, similar compounds like Ripasudil act as Rho kinase inhibitors, affecting smooth muscle contraction and reducing intraocular pressure . The compound may interact with similar pathways, influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one hydrochloride is unique due to its specific structural features and potential therapeutic applications. Its synthesis via biocatalytic methods offers advantages in terms of enantioselectivity and environmental sustainability .

Properties

IUPAC Name

1-(1,4-diazepan-1-yl)-3-methylbutan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-9(2)8-10(13)12-6-3-4-11-5-7-12;/h9,11H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCZTQGWFCMLLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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